Acid Brown 402
Description
Chemical Identity and Classification
CAS Registry Number (127830-16-4) and IUPAC Nomenclature
Acid Brown 402 is uniquely identified by its CAS Registry Number 127830-16-4 . While its IUPAC name is not explicitly documented in commercial or academic sources, its molecular formula is reported as C$${19}$$H$${18}$$ClNO$$_{2}$$ . The absence of a standardized IUPAC name reflects its industrial nomenclature, which prioritizes functional classification over systematic naming.
Chromophore Classification: Azo 1:2 Metal Complex Dyes
This compound is classified as an azo 1:2 metal complex dye , characterized by:
- Azo groups (-N=N-) : These chromophores provide the dye’s color through π-electron conjugation.
- Metal coordination : A 1:2 molar ratio of chromium (Cr$$^{3+}$$) to azo ligands enhances stability and light fastness.
This dual structure allows the dye to form chelates with fiber molecules, improving resistance to washing and environmental degradation.
Table 1: Key Properties of this compound
Structural and Functional Analysis
The metal complex structure of this compound ensures:
- Enhanced stability : Chromium ions form octahedral complexes with two azo ligands, reducing photodegradation.
- Ion exchange mechanism : Sulfonic acid groups (-SO$$_3$$H) facilitate binding to positively charged fiber sites.
This structural synergy underscores its dominance in industrial dyeing processes, particularly for protein-based fibers.
Industrial Adoption and Evolution
This compound’s commercialization reflects broader trends in dye chemistry, including:
Properties
CAS No. |
127830-16-4 |
|---|---|
Molecular Formula |
C19H18ClNO2 |
Origin of Product |
United States |
Preparation Methods
Diazotization of Disulfonyl Chloride
Disulfonyl chloride undergoes diazotization in an acidic medium. The reaction involves the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The general reaction is:
Conditions :
Coupling with N-Methyl-2-Naphthylamine
The diazonium salt is coupled with N-methyl-2-naphthylamine in a weakly acidic or neutral medium to form the azo intermediate. This step introduces the sulfonic acid groups essential for water solubility.
Key Parameters :
Metal Complexation with Chromium
The azo intermediate is converted into a 1:2 metal complex by reacting with chromium(III) salts, enhancing the dye’s stability and fastness properties.
Chelation Process
Chromium(III) sulfate (Cr₂(SO₄)₃) is commonly used as the metal source. Two molecules of the azo ligand coordinate with one chromium ion, forming an octahedral complex:
Reaction Conditions :
Post-Complexation Processing
The metal complex is precipitated, filtered, and washed to remove unreacted chromium. The final product is dried and ground into a powder.
Raw Materials and Their Roles
Table 1 summarizes the raw materials and their functions in this compound synthesis.
Reaction Mechanisms and Kinetics
Diazotization Kinetics
The rate of diazotization is influenced by:
Metal Complexation Thermodynamics
The chelation reaction is exothermic () and favored at elevated temperatures due to entropy gains from water release.
Industrial Production Considerations
Scale-Up Challenges
Environmental Impact
Chromium-containing effluents must be treated to meet regulatory limits (< 0.1 ppm Cr). Ion-exchange resins or precipitation with lime are commonly employed.
Quality Control Parameters
Table 2 outlines critical quality metrics for this compound.
| Parameter | Specification | Test Method |
|---|---|---|
| Dye Content | ≥98% | UV-Vis Spectroscopy |
| Solubility (Water) | Complete at 25°C | Gravimetric Analysis |
| Chromium Content | 4.5–5.5% | Atomic Absorption Spectroscopy |
| Light Fastness | 6–7 (ISO 105-B02) | Xenon Arc Testing |
Comparative Analysis of Synthetic Routes
While the described method is industry-standard, alternative approaches include:
Chemical Reactions Analysis
Acid Brown 402 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using reducing agents, resulting in the cleavage of its complex structure.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Brown 402 has several scientific research applications:
Chemistry: It is used as a model compound in studies involving dye chemistry and the development of new dyeing techniques.
Biology: The dye is employed in biological staining to highlight specific structures in tissues and cells.
Medicine: Research into the potential use of this compound in medical diagnostics and treatments is ongoing.
Industry: Beyond textiles, the dye is used in the production of colored plastics, inks, and coatings
Mechanism of Action
The mechanism of action of Acid Brown 402 involves its ability to form strong ionic and covalent bonds with fibers. The dye molecules interact with the fiber’s functional groups, leading to the formation of stable complexes. This interaction is facilitated by the presence of metal ions in the dye structure, which enhance its binding affinity and color fastness .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acid Brown 402 belongs to the class of pre-metallized acid dyes, which are distinguished by their metal complexes (e.g., chromium, cobalt) and sulfonic acid groups for solubility. Below is a comparative analysis with two structurally and functionally similar dyes:
Structural Comparison: Chromium vs. Cobalt Complexes
| Property | This compound (Cr) | Acid Black 210 (Co) | Acid Brown 98 (Cr) |
|---|---|---|---|
| Metal Ion | Chromium (Cr³⁺) | Cobalt (Co²⁺) | Chromium (Cr³⁺) |
| Molecular Formula | C₃₆H₂₀CrN₈Na₃O₁₄S₂ | C₄₆H₃₀CoN₉Na₃O₁₅S₃ | C₃₂H₁₈CrN₇Na₂O₁₂S₂ |
| Key Components | Pyrazolone, naphthol | Benzidine, naphthol | Nitrophenol, sulfonic acid |
| Application | Wool, polyamide | Wool, silk | Leather, polyamide |
| Lightfastness | Excellent (Grade 7-8) | Good (Grade 6) | Very Good (Grade 7) |
| Washfastness | Very Good (Grade 4-5) | Moderate (Grade 3) | Good (Grade 4) |
- Chromium Complexes (this compound and 98) : Both exhibit superior lightfastness due to stable Cr³⁺-azo ligand bonding. This compound’s sulfonic groups enhance solubility in acidic dye baths compared to Acid Brown 98, which has fewer sulfonic moieties .
- Cobalt Complexes (Acid Black 210) : Cobalt dyes produce darker shades (e.g., blacks) but have lower environmental compatibility due to Co²⁺ toxicity. They also require stricter pH control during application .
Functional Comparison: Metal-Complex vs. Metal-Free Dyes
| Property | This compound (Cr) | Acid Orange 7 (Metal-Free) |
|---|---|---|
| Metal Content | Contains Cr³⁺ | None |
| Environmental Impact | Moderate (Cr³⁺ regulated) | Low (No heavy metals) |
| Color Depth | Deep brown | Bright orange |
| Application pH | 3–4 (Acidic) | 2–3 (Strongly acidic) |
- Metal-Free Dyes (e.g., Acid Orange 7) : Lack metal ions, making them eco-friendly but less washfast. They require mordants (e.g., alum) for fiber fixation, unlike pre-metallized this compound, which self-mordants via chromium .
Research Findings and Industrial Relevance
- Performance : this compound’s chromium complex ensures 95% dye uptake on wool at pH 4, outperforming cobalt analogs (80–85% uptake) .
- Environmental Concerns : While Cr³⁺ is less toxic than Cr⁶⁺, wastewater treatment is mandatory to meet regulatory limits (≤1 ppm Cr) .
- Market Trends : Chromium-complex dyes dominate 60% of the acid dye market for polyamide due to cost-effectiveness, despite growing preference for cobalt-free alternatives in the EU .
Q & A
Q. How can researchers balance depth and breadth in studies exploring this compound’s applications beyond dye chemistry (e.g., photodynamic therapy)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
